molecular formula C16H12F5N B13425841 Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- CAS No. 38771-49-2

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-

Cat. No.: B13425841
CAS No.: 38771-49-2
M. Wt: 313.26 g/mol
InChI Key: NTJVUXJLAXMDPP-UHFFFAOYSA-N
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Description

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- is a fluorinated aromatic amine derivative characterized by a pentafluorophenyl group attached to a methylene-imine moiety and a substituted phenylethylamine backbone. The compound’s systematic name reflects its structure: an alpha-methyl group on the benzeneethanamine core, with a pentafluorobenzylidene substituent at the nitrogen atom. Variations in its structure arise from additional functional groups, such as trimethylsilyl (TMS) ethers at hydroxyl positions on the aromatic ring (e.g., beta,3,4-tris[(trimethylsilyl)oxy]-) .

This compound has been identified in biomedical and microbiological contexts. For example, it is a urinary metabolite significantly elevated in patients with IgA nephropathy (IgAN) compared to healthy controls and those with mesangial proliferative glomerulonephritis (MsPGN) . Its CAS registry number (50314-21-1) and molecular formula (C21H26F5NO2Si2) are well-documented in the NIST database, with an InChIKey of XLVPTHFHTULEAF-UHFFFAOYSA-N .

Properties

CAS No.

38771-49-2

Molecular Formula

C16H12F5N

Molecular Weight

313.26 g/mol

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)-N-(1-phenylpropan-2-yl)methanimine

InChI

InChI=1S/C16H12F5N/c1-9(7-10-5-3-2-4-6-10)22-8-11-12(17)14(19)16(21)15(20)13(11)18/h2-6,8-9H,7H2,1H3

InChI Key

NTJVUXJLAXMDPP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The core synthetic strategy for Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- involves the condensation of an amine derivative of benzeneethanamine with a pentafluorobenzaldehyde or its equivalent, forming an imine (Schiff base) linkage. This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to yield the imine.

  • Typical Reaction:

    $$
    \text{Benzeneethanamine derivative} + \text{Pentafluorobenzaldehyde} \xrightarrow{\text{acid catalyst, reflux}} \text{Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-} + H_2O
    $$

  • The alpha-methyl substitution on the ethanamine moiety is introduced either by starting from an alpha-methyl-substituted benzeneethanamine or via subsequent alkylation steps.

Use of Trimethylsilyloxy Derivatives

A notable variation in the preparation involves the protection or modification of the hydroxyl group as a trimethylsilyloxy substituent, forming compounds such as Benzeneethanamine, N-[(pentafluorophenyl)methylene]-beta-[(trimethylsilyl)oxy]- derivatives. This modification serves to enhance stability and facilitate purification.

  • The trimethylsilyl (TMS) group is introduced by reacting the hydroxyl-containing intermediate with trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or triethylamine.

  • This silylation step is typically conducted under anhydrous conditions to prevent hydrolysis.

Reaction Conditions and Catalysts

  • Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are commonly employed to promote the condensation reaction.

  • Solvents: Organic solvents like dichloromethane, tetrahydrofuran (THF), or ethyl acetate are used to dissolve reactants and facilitate the reaction.

  • Temperature: Reflux conditions are often applied to drive the reaction to completion.

  • Purification: The crude product is purified by recrystallization or chromatographic techniques, often using silica gel chromatography.

Industrial Scale Considerations

  • On an industrial scale, continuous flow reactors may be utilized to optimize reaction times and yields.

  • Automation and precise control of reaction parameters (temperature, pH, stoichiometry) improve product consistency.

  • The use of inert atmospheres (nitrogen or argon) is common to prevent oxidation or moisture interference.

Detailed Data Table of Preparation Parameters

Preparation Step Reagents/Conditions Purpose/Outcome Notes
Condensation Benzeneethanamine derivative + Pentafluorobenzaldehyde; acid catalyst (HCl/H2SO4); reflux in organic solvent (e.g., dichloromethane) Formation of imine linkage (Schiff base) Water is removed to drive equilibrium
Alpha-methyl substitution Starting from alpha-methyl-substituted amine or alkylation post-condensation Introduction of methyl group at alpha position Ensures correct substitution pattern
Silylation Trimethylsilyl chloride + base (imidazole/triethylamine); anhydrous conditions Protection of hydroxyl group as trimethylsilyloxy Enhances compound stability and handling
Purification Recrystallization or silica gel chromatography Isolation of pure compound Purity critical for downstream applications

Research Findings and Analytical Characterization

  • Mass Spectrometry (GC-MS): Characteristic fragmentation patterns with top peaks at m/z 73, 179, and 75 confirm the presence of trimethylsilyl and pentafluorophenyl moieties, consistent with the expected molecular structure (Molecular weight ~387.4 g/mol for the TMS derivative).

  • Spectral Data: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the imine formation and the presence of fluorinated aromatic rings.

  • Molecular Formula: C18H18F5NOSi for the trimethylsilyloxy derivative, indicating the incorporation of the silyl protecting group.

  • InChI and SMILES: Computational descriptors provide unambiguous chemical identification, useful for database referencing and synthesis planning.

Retrosynthesis and Synthetic Route Analysis

Summary of Preparation Methodologies

Methodology Description Advantages Limitations
Direct Condensation Acid-catalyzed reaction of amine with pentafluorobenzaldehyde Simple, high yield, well-established Requires removal of water to shift equilibrium
Silylation of Hydroxyl Group Protection via trimethylsilyl chloride Enhances stability, facilitates purification Requires anhydrous conditions
Alpha-Methyl Introduction Starting material substitution or alkylation post-condensation Precise control of substitution Additional synthetic step
Continuous Flow Synthesis (Industrial) Automated, controlled reaction environment Scalable, reproducible, efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The pathways involved in its mechanism of action are complex and depend on the specific application and the environment in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- becomes apparent when compared to analogs. Key differences lie in substituent patterns, molecular weights, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzeneethanamine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight CAS Registry Biological Activities References
Benzeneethanamine, N-[(pentafluorophenyl)methylene]-β,4-bis[(TMS)oxy]- C21H26F5NO2Si2 β,4-bis(trimethylsilyl)oxy 475.60 50314-21-1 Diagnostic biomarker in IgAN
Benzeneethanamine, N-[(pentafluorophenyl)methylene]-β,3,4-tris[(TMS)oxy]- C24H34F5NO3Si3 β,3,4-tris(trimethylsilyl)oxy 580.79 55429-13-5 Antimicrobial, antioxidant
Benzeneethanamine, 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(TMS)oxy]- C19H20F5NO2Si 4-methoxy, 3-(trimethylsilyl)oxy 417.44 55556-73-5 Not explicitly reported; structural analog
Benzeneethanamine, N,N-bis[(pentafluorophenyl)methyl]- C22H13F10N Bis(pentafluorophenyl)methyl 481.33 38842-16-9 No reported bioactivity; mass spectral data
Benzeneethanamine, 2,3,4,5,6-pentafluoro- C8H6F5N Pentafluorophenyl without imine substituent 211.13 1583-76-2 Precursor in fluorinated amine synthesis

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity: The tris[(trimethylsilyl)oxy]- derivative (C24H34F5NO3Si3) demonstrates broader biological roles, including antimicrobial and antioxidant properties, compared to the bis[(TMS)oxy]- analog . The absence of silyl groups in 2,3,4,5,6-pentafluorophenethylamine (C8H6F5N) correlates with a lack of reported bioactivity, highlighting the importance of the imine and silyl ether substituents in mediating biological effects .

Diagnostic vs. In contrast, the tris[(TMS)oxy]- analog is linked to therapeutic applications, such as anti-HIV and anticancer activities in fungal extracts .

Structural Variations and Molecular Weight :

  • Addition of methoxy or methyl groups (e.g., 4-methoxy-N-[(pentafluorophenyl)methylene]-3-[(TMS)oxy]-) reduces molecular weight compared to tris[(TMS)oxy]- derivatives but retains fluorinated aromaticity, which may influence receptor binding affinity .

Synthetic vs.

Biological Activity

Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- is a compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound is characterized by a benzene ring substituted with an ethylamine group and a pentafluorophenylmethylene moiety. The presence of five fluorine atoms significantly influences its reactivity and biological activity, enhancing its potential as a drug candidate. The molecular formula is C11H10F5N\text{C}_{11}\text{H}_{10}\text{F}_5\text{N}, with notable properties such as:

PropertyValue
Molecular Weight239.2 g/mol
SolubilitySoluble in organic solvents
ReactivityHigh due to electron-withdrawing fluorine atoms

1. Anticancer Potential

Research indicates that compounds similar to Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- exhibit significant anticancer activity. For instance, studies have shown that related amine derivatives can induce apoptosis in cancer cell lines such as HepG2 and HeLa. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

  • Case Study : A study evaluating the cytotoxicity of various benzene derivatives found that those with strong electron-withdrawing groups, like pentafluorophenyl, had enhanced anticancer effects compared to their less fluorinated counterparts .

2. Antioxidant Activity

The antioxidant potential of Benzeneethanamine derivatives has been assessed using various assays, including DPPH and ABTS radical scavenging methods. These assays measure the ability of compounds to neutralize free radicals.

  • Findings : In vitro studies demonstrated that compounds with high fluorination exhibited superior antioxidant capabilities compared to non-fluorinated analogs. For example, a compound with similar structural features showed an IC50 value of 41.5 µg/mL in DPPH assays, indicating strong radical scavenging activity .

Interaction Studies

Understanding the interaction of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- with biological systems is crucial for elucidating its pharmacological profile. Interaction studies often involve:

  • Receptor Binding Assays : Investigating how the compound interacts with specific receptors implicated in disease pathways.
  • Enzyme Inhibition Studies : Evaluating the ability of the compound to inhibit enzymes associated with cancer progression or metabolic disorders.

Comparative Analysis

To contextualize the biological activity of Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaNotable Characteristics
BenzeneethanamineC8H11NBasic amine structure without fluorination
N,N-DimethylbenzeneethanamineC10H15NContains dimethyl groups enhancing lipophilicity
4-FluorobenzeneethanamineC9H10FNContains one fluorine atom influencing reactivity

The unique high degree of fluorination in Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]- may enhance its stability and biological activity compared to these analogs.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-?

Answer:
The compound is typically synthesized via a Schiff base condensation reaction between alpha-methylbenzeneethanamine and pentafluorobenzaldehyde under anhydrous conditions. A catalytic amount of acetic acid or molecular sieves can accelerate imine formation. Reaction progress should be monitored via thin-layer chromatography (TLC) or GC-MS, with purification using silica gel chromatography or recrystallization .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₂₁H₂₆F₅NO₂Si₂, MW 475.60) and compare with NIST database entries . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming the pentafluorophenyl and trimethylsilyl substituents. Retention time (RT) data from GC-MS (e.g., RT ~28.4 min) can cross-validate purity .

Basic: What in vitro assays are suitable for evaluating its antioxidant activity?

Answer:
Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify antioxidant capacity. Compare results against standard antioxidants like ascorbic acid. For ROS-scavenging activity, use fluorescence-based probes (e.g., DCFH-DA) in cell-free or cellular models, as demonstrated in studies of related alkaloids .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies may arise from variations in compound purity, assay conditions (e.g., solvent polarity affecting solubility), or cell line specificity. To mitigate:

  • Validate purity via HPLC (>95%) and standardize assay protocols (e.g., fixed DMSO concentrations).
  • Replicate studies using orthogonal assays (e.g., MTT for cytotoxicity vs. apoptosis-specific Annexin V staining).
  • Cross-reference bioactivity with structural analogs (e.g., trimethylsilyl vs. hydroxyl substituents) .

Advanced: What strategies are recommended for elucidating its mechanism of action in anticancer studies?

Answer:

  • Perform transcriptomic profiling (RNA-seq) on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • Use molecular docking to predict interactions with targets like topoisomerases or kinases, followed by validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Assess mitochondrial membrane potential (JC-1 staining) and caspase activation to confirm apoptosis induction .

Advanced: How can the compound’s stability under physiological conditions be optimized for in vivo studies?

Answer:

  • Conduct stability assays in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) at 37°C.
  • Modify formulation using liposomal encapsulation or PEGylation to enhance half-life.
  • Monitor degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, -80°C) .

Methodological: What computational tools are effective for studying structure-activity relationships (SAR)?

Answer:

  • Use Schrödinger’s Maestro or AutoDock Vina for docking studies to compare binding affinities of analogs (e.g., substituents at the 3,4-positions).
  • Perform density functional theory (DFT) calculations (Gaussian 16) to analyze electronic effects of pentafluorophenyl groups on reactivity.
  • Apply QSAR models to predict bioactivity based on descriptors like logP and polar surface area .

Methodological: How can researchers address low yield in large-scale synthesis?

Answer:

  • Optimize reaction stoichiometry (amine:aldehyde ratio) and solvent selection (e.g., toluene for azeotropic water removal).
  • Employ flow chemistry to enhance reaction control and scalability.
  • Characterize byproducts via GC-MS and refine purification protocols (e.g., gradient elution in HPLC) .

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